molecular formula C18H15N3O2 B2558587 3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899740-79-5

3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B2558587
CAS No.: 899740-79-5
M. Wt: 305.337
InChI Key: UUQNUVUCZJVVSI-UHFFFAOYSA-N
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Description

3-(Indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a synthetic small molecule featuring a fused naphthyridinone core coupled with an indoline moiety via a carbonyl linker. This structure places it within a class of heterocyclic compounds recognized for significant pharmacological potential, particularly in anti-infective research. The 1,8-naphthyridine scaffold is a known pharmacophore in antimicrobial agents, with early derivatives like nalidixic acid acting as bacterial DNA gyrase inhibitors . Subsequent generations of 1,8-naphthyridine antibiotics, such as gemifloxacin and enoxacin, were developed with improved potency and broad-spectrum activity against various respiratory pathogens, including multidrug-resistant strains of Streptococcus pneumoniae . The specific molecular architecture of this compound, which incorporates an indoline carboxamide, suggests it is a valuable chemical tool for probing novel biological pathways. Researchers can utilize this compound in high-throughput screening campaigns to identify new targets or in mechanistic studies to elucidate the role of similar fused heterocycles in cellular processes. Its structural features are characteristic of compounds investigated for inhibiting key bacterial enzymes, such as enoyl-[acyl-carrier-protein] reductase (FabI), a validated target in fatty acid biosynthesis for Mycobacterium tuberculosis and E. coli . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-20-16-13(6-4-9-19-16)11-14(17(20)22)18(23)21-10-8-12-5-2-3-7-15(12)21/h2-7,9,11H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQNUVUCZJVVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Indoline Derivative: The indoline moiety is synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine.

    Coupling Reaction: The indoline derivative is then coupled with a naphthyridine precursor under specific conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Final Cyclization: The final step involves cyclization to form the desired compound, which may require heating and the use of a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of 3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

The synthesis of this compound typically involves multi-step reactions that include the formation of the naphthyridine core followed by functionalization. Various synthetic pathways have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis and metal-free reactions to enhance efficiency and reduce environmental impact.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor progression. For instance, certain naphthyridine compounds have been shown to inhibit topoisomerases and induce cell cycle arrest, making them promising candidates for cancer therapy .

Antimicrobial Properties

Naphthyridine derivatives have demonstrated antimicrobial effects against a range of pathogens. The ability to inhibit bacterial growth positions these compounds as potential alternatives to traditional antibiotics, especially in light of increasing antibiotic resistance .

Anti-inflammatory Effects

Compounds in this class have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The modulation of inflammatory pathways through naphthyridine derivatives can lead to reduced symptoms and improved patient outcomes .

Neurological Applications

There is growing interest in the use of naphthyridine derivatives for neurological disorders. Some studies suggest that these compounds may have protective effects against neurodegenerative diseases such as Alzheimer's by inhibiting phosphodiesterase enzymes, which play a crucial role in neuronal signaling .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Cancer Treatment : A study demonstrated that a related naphthyridine compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports further investigation into its use as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In vitro tests showed that certain naphthyridine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
  • Neuroprotective Effects : Research indicated that naphthyridine compounds could enhance cognitive function in animal models of Alzheimer's disease by modulating cyclic nucleotide levels, thereby improving synaptic plasticity and memory retention .

Mechanism of Action

The mechanism of action of 3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of 1,8-naphthyridin-2(1H)-one derivatives are highly dependent on substituent positions and functional groups. Key analogues include:

Compound Name Substituents (Position) Key Features Biological Activity/Application Reference
Target Compound 1-Methyl (N1), 3-Indoline-carbonyl (C3) Potential for dual hydrogen bonding and hydrophobic interactions Not explicitly reported; inferred from SAR -
1-Hydroxy-1,8-naphthyridin-2(1H)-one 1-Hydroxy (N1) Metal-chelating ability; inhibits poxvirus resolvase Antiviral (poxvirus, vaccinia)
3-Phenyl-1,8-naphthyridin-2(1H)-one 3-Phenyl (C3) Hydrophobic substituent; synthesized via domino aldol-SNAr-dehydration Synthetic intermediate
7-Amino-1,8-naphthyridin-2(1H)-one 7-Amino (C7) Hydrogen-bonding network in crystal structure; planar geometry Ligand for metal coordination chemistry
CB74 (1-Benzyl-3-carboxamide derivative) 1-Benzyl (N1), 3-Carboxamide (C3) High CB2 receptor selectivity Immunomodulatory (multiple sclerosis)
LP8 (3-Cyclopentyl-1,4-dihydroxy) 3-Cyclopentyl (C3), 1,4-Dihydroxy Chelating hydroxyl groups; moderate solubility Not reported

Physicochemical Properties

  • Solubility: The 7-amino derivative () exhibits enhanced water solubility due to hydrogen bonding with crystal water, whereas hydrophobic substituents (e.g., 3-phenyl) reduce solubility .
  • Stability: Bulky substituents like indoline-carbonyl may improve metabolic stability compared to smaller groups (e.g., hydroxy or amino).

Biological Activity

3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a member of the naphthyridine family, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, making it a subject of significant research interest.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : (2E)-N-methyl-N-[(1-methyl-1H-indol-3-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide
  • Molecular Formula : C22H22N4O2

The presence of the indoline and naphthyridine moieties suggests potential interactions with biological receptors and enzymes.

Antitumor Activity

Research indicates that naphthyridine derivatives, including this compound, demonstrate significant antitumor properties. A study highlighted that compounds with a similar structure have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Cardiovascular Effects

Compounds in the naphthyridine class are also noted for their cardiovascular effects. Specifically, those with a C3-C4 single bond have been associated with antihypertensive activity. The mechanisms involve the modulation of angiotensin II receptors, which are critical in regulating blood pressure .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of naphthyridine derivatives. For instance, molecular docking studies revealed that certain naphthyridine compounds exhibit activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Synthesis and Evaluation

A notable study synthesized various naphthyridine derivatives and evaluated their biological activities. The synthesis involved a one-pot reaction that yielded high purity compounds suitable for biological testing. The evaluation included in vitro assays against cancer cell lines and microbial strains .

Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorInduces apoptosis; cell cycle arrest ,
AntihypertensiveAngiotensin II receptor antagonist
AntimicrobialInhibits bacterial growth

Q & A

Q. Advanced Methodological Guidance

  • Use high-resolution data (>1.0 Å) for accurate H-atom placement.
  • Analyze puckering parameters (e.g., Cremer-Pople coordinates) to quantify nonplanar distortions in fused rings .

What contradictions exist in the pharmacological activity of 1,8-naphthyridin-2(1H)-one derivatives, and how can they be resolved?

Q. Advanced Research Focus

  • RNase H Inhibition : A 1-hydroxy-1,8-naphthyridin-2(1H)-one core showed potent HIV RNase H inhibition (IC₅₀ = 0.045 μM) but moderate cytotoxicity (CC₅₀ = 3.3 μM), highlighting selectivity challenges .
  • Antiallergy Activity : 3-Alkenyl-4-acetoxy derivatives (e.g., Sch 33303) inhibit sulfidopeptide leukotriene release but require metabolic stability studies for clinical translation .

Q. Resolution Strategies

  • Perform structure-activity relationship (SAR) studies to balance potency and toxicity.
  • Use molecular docking to predict off-target interactions (e.g., cannabinoid receptor selectivity in 3-carboxamide derivatives ).

How can computational modeling enhance the design of 1,8-naphthyridin-2(1H)-one-based therapeutics?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity at the 3- and 7-positions, critical for functionalization .
  • Molecular Dynamics (MD) : Simulate binding modes of 4-hydroxy derivatives with RNase H, identifying key hydrogen bonds (e.g., O–H⋯O/N interactions) .

Q. Practical Workflow

Generate ligand conformers using Monte Carlo methods .

Validate docking poses with experimental IC₅₀ data .

What analytical techniques are essential for characterizing novel 1,8-naphthyridin-2(1H)-one analogs?

Q. Basic Research Focus

  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC). For 7-methyl derivatives, δ 2.4 ppm (CH₃) and δ 8.1–8.3 ppm (aromatic H) confirm substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic clusters for halogenated derivatives (e.g., [M+2]⁺ peaks for Cl/Br).

Q. Advanced Applications

  • Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism in 4-hydroxy derivatives ).

What challenges arise in optimizing reaction yields for 1,8-naphthyridin-2(1H)-one cyclization?

Q. Advanced Research Focus

  • Byproduct Formation : Nitration of 7-amino-4-phenyl derivatives produces regioisomeric m-/p-nitro mixtures (3:2 ratio) due to competing electrophilic pathways .
  • Microwave vs. Thermal Activation : Microwave irradiation reduces reaction time (1 h vs. 24 h) but may decompose heat-sensitive intermediates .

Q. Mitigation Strategies

  • Use DoE (Design of Experiments) to optimize temperature, solvent, and catalyst loading.
  • Monitor reactions in real-time via in-situ FTIR to detect intermediates .

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